6-Oxothiane-2-carboxylic acid
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Overview
Description
6-Oxothiane-2-carboxylic acid is an organic compound characterized by a thiane ring with a carboxylic acid functional group and a ketone group. This compound is part of the broader class of carboxylic acids, which are known for their wide range of applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Oxothiane-2-carboxylic acid can be synthesized through several methods:
Oxidation of Thiane Derivatives: One common method involves the oxidation of thiane derivatives using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Hydrolysis of Thiane Esters: Another approach is the hydrolysis of thiane esters in the presence of a strong acid or base, leading to the formation of the carboxylic acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products.
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alcohols, amines, and other nucleophiles in the presence of catalysts or activating agents.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiane-2-carboxylic acid.
Substitution Products: Esters, amides, and other derivatives.
Scientific Research Applications
6-Oxothiane-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Oxothiane-2-carboxylic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
6-Oxothiane-2-carboxylic acid can be compared with other similar compounds, such as:
Thiane-2-carboxylic acid: Lacks the ketone group, which may result in different reactivity and applications.
Thiane-2-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group, leading to different chemical properties and uses.
Uniqueness: The presence of both a carboxylic acid and a ketone group in this compound makes it a versatile compound with unique reactivity, allowing it to participate in a wide range of chemical reactions and applications.
Properties
CAS No. |
222046-95-9 |
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Molecular Formula |
C6H8O3S |
Molecular Weight |
160.19 g/mol |
IUPAC Name |
6-oxothiane-2-carboxylic acid |
InChI |
InChI=1S/C6H8O3S/c7-5-3-1-2-4(10-5)6(8)9/h4H,1-3H2,(H,8,9) |
InChI Key |
WGVAGWNCBZDYQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC(=O)C1)C(=O)O |
Origin of Product |
United States |
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